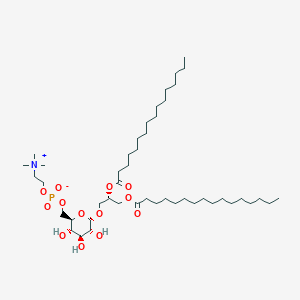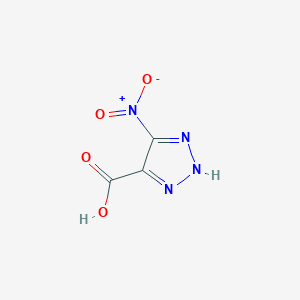
2-(Dimethylamino)ethyl 3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl 3-aminobenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, numbing the area where it is applied. In
Mecanismo De Acción
Benzocaine works by blocking the sodium channels in nerve cells, preventing the transmission of nerve signals. This results in a numbing effect in the area where it is applied.
Efectos Bioquímicos Y Fisiológicos
Benzocaine has been shown to have a low toxicity and is generally considered safe for use in medical and dental procedures. However, prolonged use or high doses can lead to side effects such as methemoglobinemia, a condition where the blood is unable to transport oxygen effectively. Benzocaine has also been associated with allergic reactions and skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzocaine is commonly used in lab experiments as a local anesthetic for animals. It is preferred over other local anesthetics such as lidocaine because it has a longer duration of action and does not affect the cardiovascular system. However, 2-(Dimethylamino)ethyl 3-aminobenzoate can interfere with certain biochemical assays and should be used with caution in experiments where its presence could affect the results.
Direcciones Futuras
There are several potential future directions for research on 2-(Dimethylamino)ethyl 3-aminobenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Benzocaine has been shown to be effective in animal models of these conditions, and further research could lead to the development of new treatments for patients. Another area of interest is the development of new formulations of 2-(Dimethylamino)ethyl 3-aminobenzoate that are more effective and have fewer side effects. Finally, research could focus on the mechanism of action of 2-(Dimethylamino)ethyl 3-aminobenzoate and how it interacts with nerve cells, which could lead to a better understanding of pain pathways in the body.
Métodos De Síntesis
Benzocaine can be synthesized by reacting p-aminobenzoic acid with ethanol and dimethylaminoethanol in the presence of hydrochloric acid. The reaction produces 2-(Dimethylamino)ethyl 3-aminobenzoate and water as byproducts. The purity of 2-(Dimethylamino)ethyl 3-aminobenzoate can be increased by recrystallization from hot water.
Aplicaciones Científicas De Investigación
Benzocaine is widely used as a local anesthetic in medical and dental procedures. It is also used in over-the-counter products such as throat lozenges, cough drops, and topical creams for pain relief. Benzocaine has been studied for its potential use in treating conditions such as chronic pain, neuropathic pain, and migraine headaches.
Propiedades
Número CAS |
141998-47-2 |
|---|---|
Nombre del producto |
2-(Dimethylamino)ethyl 3-aminobenzoate |
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |
Clave InChI |
FASGLKUAWBYRMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
SMILES canónico |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
Sinónimos |
Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)







![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)

